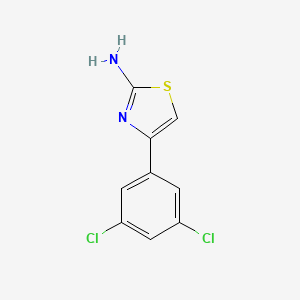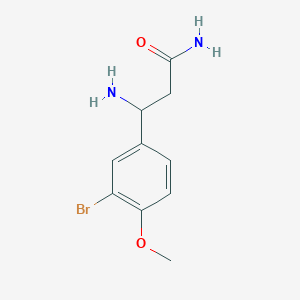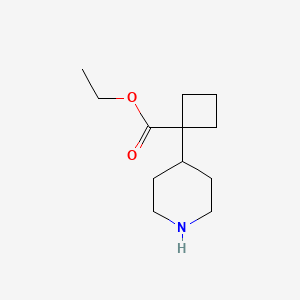
4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a 3,5-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,5-dichloroaniline with a thioamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, in a polar solvent like ethanol. The reaction mixture is heated to reflux, allowing the formation of the thiazole ring through cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a thiazole ring and a 3,5-dichlorophenyl group but differs in the overall structure and specific biological activity.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: While this compound shares the 3,5-dichlorophenyl group, it has a different core structure, leading to different chemical and biological properties.
Uniqueness
4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine is unique due to its specific combination of the thiazole ring and the 3,5-dichlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H6Cl2N2S |
|---|---|
分子量 |
245.13 g/mol |
IUPAC 名称 |
4-(3,5-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI 键 |
IHSQQPRXSGPBTF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)





